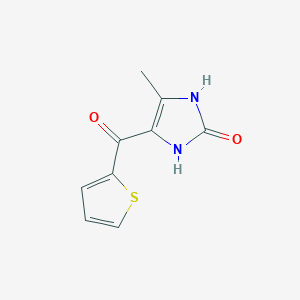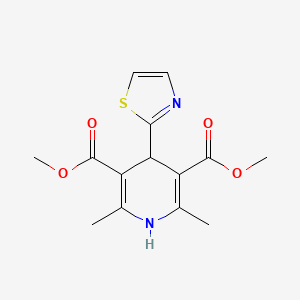methylamine](/img/structure/B8704083.png)
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position, a methoxyethyl group at the 2-position, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to introduce the chloro group at the 6-position This is followed by the alkylation of the pyridine ring with a methoxyethyl group
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine involves its interaction with specific molecular targets. The chloro group and the pyridine ring play crucial roles in binding to enzymes or receptors, while the methoxyethyl and methylamine groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-ethyl-amine: Similar structure but with an ethyl group instead of a methyl group.
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-propyl-amine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-10(11)12-7-9/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
IRNCHAMDPYELQI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC)CC1=CN=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)

![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)







